molecular formula C14H22O B7815026 2,6-Di-sec-butylphenol CAS No. 31291-60-8

2,6-Di-sec-butylphenol

Cat. No.: B7815026
CAS No.: 31291-60-8
M. Wt: 206.32 g/mol
InChI Key: FHTGJZOULSYEOB-UHFFFAOYSA-N
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Description

2,6-Di-sec-butylphenol: is an organic compound with the molecular formula C14H22O . It is characterized by a phenolic group substituted with two sec-butyl groups at the 2 and 6 positions on the benzene ring. This compound appears as a colorless liquid and is slightly soluble in water but readily soluble in organic solvents like alcohols and ethers . It is commonly used as an antioxidant in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Di-sec-butylphenol is typically synthesized through the alkylation of phenol with sec-butyl alcohol. The reaction is catalyzed by an acid or a base and occurs at elevated temperatures and pressures to ensure optimal yield .

Industrial Production Methods: The industrial production of this compound involves a carefully controlled chemical process. The primary raw materials used include phenol and sec-butyl alcohol. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-sec-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,6-Di-sec-butylphenol primarily involves its antioxidant properties. It acts as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS) such as hydroxyl radicals, superoxide anions, and peroxyl radicals. This prevents the oxidative degradation of materials and protects them from damage caused by oxidative stress .

Comparison with Similar Compounds

    2,6-Di-tert-butylphenol: Similar in structure but with tert-butyl groups instead of sec-butyl groups.

    2,4-Di-tert-butylphenol: Another similar compound with tert-butyl groups at the 2 and 4 positions.

Uniqueness: 2,6-Di-sec-butylphenol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its sec-butyl groups provide a balance between steric hindrance and reactivity, making it an effective antioxidant in various applications .

Properties

IUPAC Name

2,6-di(butan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTGJZOULSYEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC=C1)C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044440
Record name 2,6-Di(butan-2-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5510-99-6, 31291-60-8
Record name 2,6-Di-sec-butylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5510-99-6
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Record name 2,6-Di-sec-butylphenol
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Record name Phenol, 2,6-bis(1-methylpropyl)-
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Record name 2,6-Di(butan-2-yl)phenol
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Record name Di-sec-butylphenol, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413
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Record name Di-sec-butylphenol
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Record name 2,6-DI-SEC-BUTYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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